Methyl 2-(ethylamino)propanoate

Description

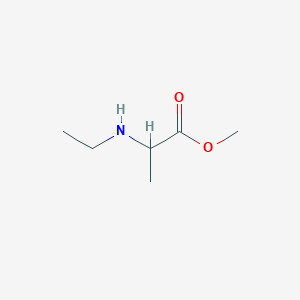

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(ethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIKEWZWZGBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89584-15-6 | |

| Record name | methyl 2-(ethylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Ethylamino Propanoate and Its Stereoisomers

Established Direct Esterification and Transesterification Procedures

Direct esterification is a fundamental method for the synthesis of Methyl 2-(ethylamino)propanoate from its corresponding carboxylic acid, N-ethylalanine. The most common approach is the Fischer-Speier esterification, which involves reacting N-ethylalanine with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent. The process involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol and subsequent elimination of water to form the methyl ester.

Transesterification offers an alternative route, where an existing ester of N-ethylalanine (e.g., an ethyl or benzyl (B1604629) ester) is converted to the methyl ester. This reaction is typically catalyzed by an acid or base and involves reacting the starting ester with methanol. The equilibrium is shifted towards the desired product by using a large excess of methanol or by removing the alcohol generated from the starting ester. While effective, both direct esterification and transesterification of the unprotected N-ethylalanine can sometimes be complicated by side reactions if not performed under carefully controlled conditions. For instance, a method for synthesizing similar propionate (B1217596) esters involves heating the acid with a catalyst in a reaction kettle before adding a mixture of the acid and alcohol. google.com

Advanced Reductive Amination Strategies for N-Ethyl Functionalization

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming amines, making it a key strategy for synthesizing this compound. wikipedia.org This process typically involves the reaction of a carbonyl compound, in this case, methyl pyruvate (B1213749), with an amine, ethylamine (B1201723). The reaction proceeds via the formation of an intermediate imine (or the corresponding enamine), which is then reduced in situ to the target secondary amine. wikipedia.orgmasterorganicchemistry.com

The key advantage of this one-pot reaction is its ability to avoid the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough to selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another common method for the reduction step. wikipedia.org

The general scheme for this strategy is as follows:

Step 1 (Imine Formation): Methyl pyruvate reacts with ethylamine under mildly acidic or neutral conditions to form a Schiff base (imine).

Step 2 (Reduction): The imine is immediately reduced by a hydride agent or catalytic hydrogenation present in the reaction mixture to yield this compound.

This method has been successfully applied to the synthesis of related N-alkylated alanine (B10760859) esters, demonstrating its utility. researchgate.net The versatility of reductive amination allows for the synthesis of a wide array of N-substituted amino esters by simply varying the starting ketone/aldehyde and amine. masterorganicchemistry.comyoutube.com

Development of Chiral Auxiliary-Mediated Asymmetric Synthesis Protocols

To control the stereochemistry and produce specific enantiomers of this compound, chiral auxiliaries are temporarily incorporated into the molecule. wikipedia.org A chiral auxiliary is a stereogenic unit that directs the stereochemical outcome of a subsequent reaction before being removed. wikipedia.org This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. wikipedia.orgresearchgate.net

A prominent example involves the use of Evans' oxazolidinone auxiliaries. wikipedia.orgresearchgate.net The synthesis would proceed as follows:

An oxazolidinone chiral auxiliary is acylated with propanoyl chloride to form an N-acyloxazolidinone.

This substrate is then enolized using a base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate, which is stabilized by chelation with the lithium cation. The chiral auxiliary sterically blocks one face of the enolate.

The enolate is then alkylated. For the synthesis of the precursor to the target molecule, this step would involve reacting the enolate with an ethylating agent. The bulky substituents on the auxiliary direct the incoming electrophile to the opposite face, ensuring high diastereoselectivity.

Finally, the chiral auxiliary is cleaved, typically through hydrolysis or alcoholysis (using, for example, sodium methoxide (B1231860) in methanol), to release the N-ethylated propanoic acid or its methyl ester, which can then be isolated. The auxiliary itself can often be recovered and reused. wikipedia.org

Another well-regarded chiral auxiliary is pseudoephedrine. harvard.edu When used to form an amide with propanoic acid, the hydroxyl and methyl groups of the pseudoephedrine direct the diastereoselective alkylation of the α-carbon. wikipedia.orgharvard.edu The resulting N-ethylated amide can then be cleaved to yield the enantiomerically enriched N-ethylalanine, which is subsequently esterified to this compound.

| Chiral Auxiliary | Key Feature | Typical Application | Cleavage Method |

|---|---|---|---|

| Evans' Oxazolidinones | Forms chiral N-acyl imides; directs alkylation and aldol (B89426) reactions via chelation-controlled transition states. wikipedia.orgresearchgate.net | Asymmetric alkylation, aldol reactions. wikipedia.orgresearchgate.net | Hydrolysis (acidic/basic), alcoholysis, reduction. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Forms a chiral amide; directs alkylation of the α-carbon. wikipedia.orgharvard.edu | Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols. harvard.edu | Acidic or basic hydrolysis. harvard.edu |

| Camphorsultam (Oppolzer's Sultam) | Forms chiral N-acyl sultams; offers high stereoselectivity in various reactions. wikipedia.org | Diels-Alder reactions, alkylations, aldol reactions. researchgate.net | LiOH/H₂O₂, LiAlH₄. |

Chemoenzymatic and Biocatalytic Routes for Enantioselective Production

Chemoenzymatic and biocatalytic methods have emerged as powerful, environmentally friendly alternatives for producing enantiomerically pure compounds under mild conditions. nih.govnih.gov For this compound, two primary enzymatic strategies are particularly relevant: reductive amination using imine reductases and kinetic resolution using lipases.

Imine Reductase (IRED)-Catalyzed Reductive Amination: Imine reductases are a class of NAD(P)H-dependent enzymes that can catalyze the asymmetric reduction of imines to chiral amines. nih.gov A highly efficient biocatalytic strategy involves the direct reductive coupling of an α-ketoester (methyl pyruvate) and an amine (ethylamine) using IREDs. This approach allows for the synthesis of both (R)- and (S)-enantiomers of N-substituted α-amino esters with high conversion rates and excellent enantioselectivity. nih.gov The scalability of this system has been demonstrated through numerous preparative-scale transformations, highlighting its industrial potential. nih.gov

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used enzymes for the kinetic resolution of racemic mixtures. semanticscholar.org In the context of this compound, a racemic mixture of the ester could be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme would selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid (N-ethyl-(R)-alanine), leaving the other enantiomer (N-ethyl-(S)-alanine methyl ester) unreacted and in high enantiomeric excess. acs.orgresearchgate.net The two products can then be separated. This method is highly effective, often achieving excellent enantiomeric excess (>99% ee) at around 50% conversion. researchgate.net

| Method | Enzyme Class | Substrates | Product(s) | Key Advantage |

|---|---|---|---|---|

| Asymmetric Synthesis | Imine Reductase (IRED) | Methyl pyruvate, Ethylamine | Enantiopure Methyl (R)- or (S)-2-(ethylamino)propanoate | Direct synthesis of a single enantiomer with high conversion and selectivity. nih.gov |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic this compound | One enantiomer of the ester and the other of the carboxylic acid | High enantiomeric excess for the remaining ester; widely available enzymes. semanticscholar.orgacs.org |

Optimization of Reaction Parameters and Process Efficiency in Scalable Synthesis

Optimizing reaction parameters is crucial for transitioning a synthetic route from a laboratory scale to an industrial process, ensuring high efficiency, yield, and cost-effectiveness. For the synthesis of this compound, optimization strategies depend heavily on the chosen synthetic method.

For Reductive Amination: Key parameters include the choice of reducing agent, solvent, pH, and temperature. While borohydride (B1222165) reagents are effective, catalytic hydrogenation offers advantages in terms of atom economy and reduced waste streams on a large scale. wikipedia.org Process optimization would involve screening different catalysts (e.g., Pd/C, PtO₂) and optimizing hydrogen pressure and temperature to maximize yield and minimize side reactions. One-pot procedures, where the imine is formed and reduced in the same vessel, are preferred for process efficiency. nih.gov

For Biocatalytic Routes: Optimization focuses on creating the ideal environment for the enzyme. This includes controlling the pH, temperature, substrate concentration, and co-factor regeneration (for IREDs). nih.gov For lipase-catalyzed resolutions, the choice of solvent (often an organic solvent like diisopropyl ether or solvent-free systems) is critical to enzyme activity and selectivity. semanticscholar.orgrsc.org Immobilizing the enzyme on a solid support can simplify product purification and allow for catalyst recycling, significantly improving process efficiency and cost. researchgate.net

General Considerations: In any scalable synthesis, minimizing the number of steps, avoiding chromatographic purifications, and using low-cost, readily available starting materials are paramount. For instance, a patented method for a related compound involves a multi-step synthesis where reaction temperatures and reagents are carefully controlled at each stage to ensure high yield before proceeding to the next step. google.com

Strategic Application of Protecting Group Chemistry in this compound Synthesis

Protecting group chemistry is an essential tool in organic synthesis, used to temporarily mask a reactive functional group to prevent it from undergoing undesired reactions. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the amino group of the alanine precursor is often protected, particularly during alkylation or when other reactive reagents are used.

The purpose of protecting the nitrogen atom is to prevent side reactions such as over-alkylation (formation of a tertiary amine) and to allow for selective reactions at other parts of the molecule. libretexts.org An amine, once converted to a carbamate, is no longer nucleophilic. organic-chemistry.org

Common nitrogen-protecting groups include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its stability to many reaction conditions, except for strong acids. organic-chemistry.org It can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). libretexts.org A one-pot tandem reaction has been developed where a primary amine undergoes reductive amination and the resulting secondary amine is immediately protected with a Boc group, preventing further reaction. nih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a very mild and selective deprotection method.

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.orgnih.gov For example, an N-Boc protected amino acid can have its carboxyl group protected as a benzyl ester. The benzyl ester can be removed by hydrogenolysis while the Boc group remains intact, or the Boc group can be removed with acid while the benzyl ester is unaffected. libretexts.org This strategic use of protecting groups is fundamental for the efficient and controlled synthesis of complex molecules like N-alkylated amino acid derivatives. ub.edu

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Ethylamino Propanoate

Elucidation of Ester Hydrolysis and Solvolysis Reaction Mechanisms

The ester group in methyl 2-(ethylamino)propanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either an acid or a base.

Under acidic conditions, the hydrolysis of an ester like this compound is a reversible reaction. chemguide.co.uklibretexts.org It is typically performed by heating the ester under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk The reaction with water alone is generally too slow to be practical. chemguide.co.uk To drive the equilibrium towards the products—a carboxylic acid and an alcohol—an excess of water is used. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com This is followed by a series of proton transfers and the elimination of the alcohol moiety. youtube.com

Alkaline hydrolysis, also known as saponification, is another method for cleaving the ester. This reaction is typically carried out by heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.ukmasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible. masterorganicchemistry.comsavemyexams.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then eliminates an alkoxide ion to form a carboxylic acid. masterorganicchemistry.com In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, and an alcohol is also produced. chemguide.co.ukmasterorganicchemistry.com To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a subsequent step. chemguide.co.uk

Solvolysis is a more general term for the reaction of a substrate with the solvent. In the context of this compound, if the solvent is an alcohol, the reaction is termed alcoholysis, which is a type of transesterification.

Analysis of Nucleophilic Acyl Substitution Reactions: Amidation and Intermolecular Transesterification

The ester functional group of this compound can undergo nucleophilic acyl substitution reactions, including amidation and intermolecular transesterification.

Amidation is the process of converting an ester into an amide. This can be achieved by reacting the ester with an amine. For instance, the reaction of a methyl ester with ethylenediamine (B42938) in refluxing methanol (B129727) can lead to the formation of an amide. researchgate.net In some cases, heating the reaction in a sealed tube may be necessary to achieve the desired transformation. researchgate.net The direct reaction of a carboxylic acid and an amine to form an amide is also possible, though it often requires harsh conditions like high heat. masterorganicchemistry.com A more common laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between a carboxylic acid and an amine under milder conditions. masterorganicchemistry.com

Intermolecular transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-catalyzed transesterification is typically achieved by reacting the ester with an alkoxide. masterorganicchemistry.com For example, reacting a methyl ester with sodium ethoxide will produce an ethyl ester. masterorganicchemistry.com This process occurs via a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com

Acid-catalyzed transesterification involves heating the ester with an excess of an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The use of a large excess of the reactant alcohol helps to drive the equilibrium towards the desired product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of the original alkoxy group. masterorganicchemistry.com

It is worth noting that transesterification can sometimes occur as an unintended side reaction. For example, during the deprotection of a related compound, methyl 3-(benzyl(methyl)amino)propanoate, using hydrogen and a palladium catalyst in ethanol (B145695), some degree of transesterification to the corresponding ethyl ester was observed. chemicalbook.com

Exploration of Electrophilic and Nucleophilic Transformations at the Secondary Amino Group

The secondary amino group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. chemguide.co.uk This allows it to react with various electrophiles.

As a nucleophile, the secondary amine can react with:

Alkyl halides: The reaction of a secondary amine with an alkyl halide, such as bromoethane, can lead to the formation of a tertiary amine salt. chemguide.co.uklibretexts.org In the presence of a base, the free tertiary amine can be obtained. chemguide.co.uklibretexts.org

Acyl chlorides and acid anhydrides: Secondary amines react with acyl chlorides and acid anhydrides to form tertiary amides. chemguide.co.uklibretexts.org The reaction with acyl chlorides is typically vigorous, while the reaction with acid anhydrides is slower and may require heating. chemguide.co.uk

Sulfonyl chlorides: Amines can react with sulfonyl chlorides to produce sulfonamides. libretexts.org

The nitrogen atom of the secondary amine can also be subject to electrophilic attack. While less common for simple amines, this reactivity is a key feature of electrophilic aromatic substitution reactions where an amino group can direct incoming electrophiles. masterorganicchemistry.com

Diverse Derivatization Pathways for Targeted Functional Group Interconversions

Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. This is often done to enhance the properties of the compound for a specific analytical method, such as gas chromatography-mass spectrometry (GC-MS). jfda-online.comresearchgate.net

For a molecule like this compound, which contains both an amino and an ester group, a two-step derivatization process is often employed. nih.gov

Esterification/Transesterification: The carboxylic acid end of an amino acid can be converted to its corresponding methyl ester by heating with methanolic HCl. nih.gov If the starting material is already an ester, this step might be considered a transesterification if a different alcohol is used. For instance, using BCl₃-methanol is a common method for preparing fatty acid methyl esters for GC analysis. sigmaaldrich.com

Acylation: The amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.netnih.gov Acylation with fluorinated anhydrides is a common technique to create derivatives of alcohols, phenols, and amines that are more suitable for GC-MS analysis. jfda-online.com

The order of these derivatization steps is important. Acylation is typically performed after esterification because anhydrides can also react with carboxylic acids, but the resulting derivatives may not be stable. nih.gov

The following table summarizes some common derivatization reagents and their target functional groups:

| Derivatization Reagent | Target Functional Group(s) | Resulting Derivative |

| Methanolic HCl | Carboxylic Acid | Methyl Ester |

| BCl₃-Methanol | Carboxylic Acid | Methyl Ester |

| Pentafluoropropionic Anhydride (PFPA) | Amine, Alcohol | Fluoroacyl Derivative |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Amine, Alcohol, Carboxylic Acid | Silyl Derivative |

Examination of Intramolecular Rearrangement Reactions Involving the Propanoate Moiety

Currently, there is limited specific information available in the searched literature regarding intramolecular rearrangement reactions directly involving the propanoate moiety of this compound.

However, some related rearrangement reactions are known in organic chemistry. For example, the Wolff rearrangement involves the conversion of a diazo ketone into a ketene, which can then be trapped by a nucleophile like an alcohol to form an ester. This reaction effectively results in a one-carbon homologation of a carboxylic acid derivative. vanderbilt.edu

While not a direct rearrangement of the propanoate itself, intramolecular reactions can occur in similar structures. For instance, cyclic esters, known as lactones, can be formed through intramolecular transesterification of a hydroxy ester. masterorganicchemistry.com Similarly, cyclic amides, or lactams, can be formed from amino acids. libretexts.org These reactions highlight the potential for intramolecular processes in molecules containing both a nucleophile (like an alcohol or amine) and an electrophilic carbonyl group, separated by a suitable carbon chain.

Advanced Stereochemical Considerations in the Chemistry of Methyl 2 Ethylamino Propanoate

Methodologies for Enantioselective Synthesis and Rigorous Enantiomeric Excess Determination

The production of single-enantiomer compounds is critical in fields such as pharmaceuticals and agrochemicals, where different enantiomers can exhibit vastly different biological activities. The enantioselective synthesis of amino acid derivatives like Methyl 2-(ethylamino)propanoate, also known as N-ethylalanine methyl ester, involves creating a specific three-dimensional arrangement at the chiral center. While specific documented methods for the direct enantioselective synthesis of this compound are not extensively detailed in readily available literature, general principles of asymmetric synthesis are applicable. One common strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary could be attached to a glycine-equivalent molecule, followed by ethylation and methylation steps, with the auxiliary later removed to yield the enantiopure product. blogspot.com Another approach is the dynamic kinetic resolution of a racemic precursor, such as an allylic alcohol, using enzymes like lipase (B570770) or protease in conjunction with a metal catalyst to selectively produce one enantiomer of an ester. epa.gov

Once a synthesis is performed, a rigorous determination of the product's enantiomeric purity is essential. Enantiomeric excess (ee) is the measure of this purity, defined as the absolute difference between the mole fractions of the two enantiomers, (R) and (S). researchgate.net An ee of 100% indicates an enantiomerically pure sample, while a 0% ee signifies a racemic mixture. researchgate.net

Several analytical techniques are employed for this determination:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating enantiomers. sigmaaldrich.com It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid esters, polysaccharide-based CSPs are common. sigmaaldrich.com The choice of CSP and mobile phase is critical for successful separation. sigmaaldrich.com

Gas Chromatography (GC): Similar to HPLC, chiral GC can be used, often after derivatizing the analyte with a chiral reagent to form diastereomers, which have different physical properties and are more easily separated on a standard GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be added to the NMR sample. These agents interact with the enantiomers to form transient diastereomeric complexes, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum.

Optical Methods: Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. lumenlearning.comnih.gov By creating calibration curves with samples of known ee, the enantiomeric composition of an unknown sample can be determined rapidly. lumenlearning.comnih.gov

Mass Spectrometry (MS): When coupled with a chiral separation method like GC or LC, MS serves as a powerful detector. researchgate.net Furthermore, methods have been developed where enantiomers are complexed with a chiral host molecule and ionized; the resulting diastereomeric complexes can show different ionization efficiencies, allowing for the determination of ee directly from the mass spectrum. researchgate.net

Principles of Chiral Recognition in Diastereomeric Derivatization and Separation

Chiral recognition is the principle that underpins the separation of enantiomers. Since enantiomers have identical physical properties in an achiral environment, a chiral environment must be introduced to differentiate them. A primary strategy for this is diastereomeric derivatization. This involves reacting the enantiomeric mixture of this compound with a single, pure enantiomer of a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation using standard achiral chromatographic techniques like HPLC or GC. A variety of CDAs are available for amines and amino acid esters.

Common Chiral Derivatizing Agents (CDAs):

| Derivatizing Agent | Abbreviation | Functional Group Targeted | Reference |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanineamide | FDAA (Marfey's Reagent) | Primary and secondary amines | wikipedia.org |

| (+)- or (−)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary and secondary amines | wikipedia.org |

| 4-Nitro-7-chloro-2,1,3-benzoxadiazole | NBD-Cl | Primary and secondary amines | sigmaaldrich.com |

The principle of chiral recognition during separation relies on the differential interactions between the newly formed diastereomers and the stationary phase of the chromatography column. In the context of separating derivatized amino acid esters on a chiral stationary phase (CSP), the recognition mechanism is even more complex and effective. The CSP itself presents a chiral surface. The separation is governed by the stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com

The key interactions responsible for this recognition include:

Hydrogen Bonding: The ester and amino groups of the analyte can form hydrogen bonds with complementary sites on the CSP. sigmaaldrich.com

π-π Interactions: If the analyte or its derivative contains aromatic rings, these can interact with aromatic moieties in the CSP.

Steric Interactions: The three-dimensional shape of the analyte's enantiomer will dictate how well it "fits" into the chiral cavities or binding sites of the CSP. One enantiomer will typically form a more stable, lower-energy complex than the other, causing it to be retained longer on the column and thus elute later.

The choice of solvent (mobile phase) is also crucial, as it can influence the conformation of both the analyte and the CSP, thereby affecting the strength and nature of these interactions. blogspot.com

Comprehensive Conformational Analysis of this compound Enantiomers

While specific, detailed conformational analysis studies exclusively for this compound are not prominent in the surveyed literature, its conformational preferences can be inferred from studies of similar N-alkylated amino acid esters and amides. nih.govnih.govresearchgate.net The stability of different conformers is determined by a balance of several factors:

Steric Hindrance: Conformations that place bulky groups—such as the ethyl group and the methyl ester group—in close proximity will be energetically unfavorable due to steric repulsion. For example, rotation around the Cα-N bond will be constrained to avoid clashes between the ethyl group and the substituents on the alpha-carbon.

Hyperconjugation: These are stabilizing electronic interactions that can occur between filled and empty orbitals. For instance, the interaction between the nitrogen lone pair and the antibonding orbital of the Cα-C(carbonyl) bond (n → σ*) can influence the rotational barrier and the preferred geometry. nih.gov

Intramolecular Hydrogen Bonding: Although less likely in the simple ester, in related structures or specific solvent environments, a hydrogen bond could potentially form between the N-H proton and the carbonyl oxygen, creating a cyclic conformation that would significantly restrict rotational freedom.

Theoretical calculations, combined with experimental techniques like NMR and infrared (IR) spectroscopy, are the primary tools for such analyses. nih.gov Experimental ³JHH coupling constants from NMR can provide information about the dihedral angles between adjacent protons, which can be compared with values predicted for different computed conformers. nih.gov The relative populations of conformers can be estimated, revealing the most stable three-dimensional shapes the molecule adopts in solution. For related N-alkyl amides, it has been shown that steric and electronic effects dictate the conformational equilibrium. nih.govresearchgate.net

Control and Prediction of Diastereoselective Outcomes in Complex Transformations

In more complex reactions, a chiral molecule like an enantiomer of this compound can be used not as the final product, but as a chiral auxiliary. A chiral auxiliary is a group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgblogspot.com This strategy is a powerful method for asymmetric synthesis.

While specific examples detailing the use of this compound as a chiral auxiliary are not readily found, the principles can be understood from well-established systems like Evans oxazolidinone auxiliaries or the Schöllkoff system, which uses amino acid-derived auxiliaries. wikipedia.orgblogspot.comorganicchemistrydata.org

The general process would involve:

Attachment: The chiral amine, (R)- or (S)-Methyl 2-(ethylamino)propanoate, is attached to a prochiral molecule, for example, via an amide bond to a carboxylic acid.

Diastereoselective Reaction: The resulting chiral molecule is then subjected to a reaction, such as an enolate alkylation or an aldol (B89426) reaction. The bulky and stereochemically defined structure of the attached auxiliary blocks one face of the reactive intermediate (e.g., an enolate). This steric hindrance forces the incoming electrophile to attack from the less hindered face, leading to the preferential formation of one diastereomer of the product.

Removal: After the stereocenter has been set, the chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused. wikipedia.org

The predictability of these reactions relies on understanding the transition state geometry. For example, in the alkylation of a chiral imide enolate, the formation of a rigid, chelated intermediate involving a Lewis acid can lock the conformation of the molecule. organicchemistrydata.org This rigid structure presents a clearly defined steric environment, allowing for a highly predictable diastereoselective outcome. The choice of reagents, solvents, and reaction temperature can all influence the transition state and thus the degree of stereocontrol. organicchemistrydata.org For instance, in one-pot reactions involving chiral aldehydes and amines, the stereocontrol is induced by the existing chiral center, which directs the attack of a nucleophile to the less hindered face of the transiently formed imine. nih.gov

Role As a Chiral Building Block and Precursor in Advanced Organic Synthesis

Utility in the Construction of Complex Organic Architectures and Natural Product Scaffolds

The strategic incorporation of N-alkylated amino acids, such as Methyl 2-(ethylamino)propanoate, is a powerful tactic in the total synthesis of complex natural products and other intricate organic molecules. The N-ethyl group can impart crucial conformational constraints and enhance the lipophilicity of a molecule, which can be pivotal for its biological activity.

One of the key applications of N-alkylated amino acid esters is in the construction of macrocyclic structures, which are prevalent in many biologically active natural products. The N-alkylation can influence the pre-organization of the linear precursor, facilitating the often-challenging macrocyclization step. For instance, the presence of N-methylated residues in cyclic peptides is known to favor the adoption of specific secondary structures, such as β-turns, which can be critical for receptor binding. While direct examples of the use of this compound in the total synthesis of a specific natural product are not extensively documented in publicly available literature, the principles governing the use of N-methylated and other N-alkylated amino acids are directly applicable.

A notable example that illustrates this concept is the synthesis of the marine natural product Hemicentroside A. Although not containing an N-ethyl group, its synthesis showcases the strategic use of non-standard amino acids to build a complex macrocyclic structure. The synthesis of such complex molecules often relies on the availability of a diverse toolbox of chiral building blocks, and this compound represents a valuable addition to this toolbox for chemists aiming to construct novel and intricate molecular architectures.

The table below provides examples of complex natural product scaffolds that incorporate N-alkylated amino acids, highlighting the potential utility of this compound in similar synthetic endeavors.

| Natural Product Scaffold | N-Alkylated Amino Acid Present | Key Synthetic Strategy |

| Cyclosporin A | Multiple N-methylated amino acids | Solid-phase peptide synthesis and macrocyclization |

| Dolastatin 10 | Dolaphenine (a unique N-methylated amino acid) | Convergent fragment coupling |

| Tentoxin | N-methylalanine | Solution-phase peptide synthesis and cyclization |

Integration into Peptide Mimetics and Non-Canonical Amino Acid Analogs for Research

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of non-canonical amino acids, including N-alkylated derivatives like this compound, is a cornerstone of peptidomimetic design. princeton.edu

The N-ethyl group in this compound offers several advantages in the context of peptide mimetics:

Increased Proteolytic Stability: The absence of an N-H proton on the ethylated nitrogen atom prevents the formation of the tetrahedral intermediate required for amide bond cleavage by many proteases, thereby enhancing the metabolic stability of the resulting peptide mimetic. nih.gov

Conformational Control: The steric bulk of the ethyl group can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures like β-turns. This can lead to higher receptor binding affinity and selectivity. uni-kiel.de

Improved Membrane Permeability: N-alkylation generally increases the lipophilicity of a peptide, which can improve its ability to cross cell membranes and reach intracellular targets. nih.gov

A well-documented example of the impact of N-alkylation is the N-methylation of peptides, which has been shown to significantly improve their pharmacokinetic properties. For instance, multiple N-methylation of a cyclic hexapeptide integrin antagonist led to increased selectivity for different integrin subtypes. nih.gov These findings strongly suggest that the incorporation of an N-ethyl group from this compound could be a valuable strategy for fine-tuning the biological activity and pharmacokinetic profile of peptide-based drug candidates.

The following table summarizes the effects of N-alkylation on the properties of peptide mimetics, based on studies of related N-alkylated amino acids.

| Property | Effect of N-Alkylation | Rationale |

| Proteolytic Stability | Increased | Steric hindrance at the amide bond |

| Receptor Binding | Can be enhanced or modulated | Conformational constraint and altered hydrogen bonding |

| Membrane Permeability | Generally Increased | Increased lipophilicity |

| Oral Bioavailability | Potentially Improved | Combination of increased stability and permeability |

Application as a Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Chiral amino acid derivatives, such as this compound, serve as valuable precursors for the enantioselective synthesis of a variety of heterocyclic systems.

The functional groups present in this compound—the secondary amine and the ester—provide multiple reaction sites for cyclization strategies. For example, the secondary amine can act as a nucleophile in intramolecular cyclization reactions to form various nitrogen-containing rings.

A relevant synthetic strategy involves the use of β-amino esters in the synthesis of piperidinones and other related heterocycles. While the direct use of this compound in such a synthesis is not prominently reported, the underlying chemical principles are applicable. For instance, N-substituted β-alanine esters can undergo intramolecular Dieckmann condensation or related cyclizations to afford six-membered heterocyclic rings. Although this compound is an α-amino acid ester, its derivative, after chain extension, could be a suitable precursor for such transformations.

Furthermore, the amino ester functionality can participate in multicomponent reactions to construct complex heterocyclic scaffolds in a single step. The Ugi and Passerini reactions, for example, are powerful tools for the synthesis of diverse heterocyclic libraries, and N-substituted amino acid derivatives are common inputs for these reactions.

The table below illustrates potential heterocyclic systems that could be synthesized from precursors derived from this compound.

| Heterocyclic System | Potential Synthetic Strategy |

| Piperidin-2-one | Intramolecular amidation of a δ-amino acid derivative |

| Dihydropyrimidinone | Biginelli-type condensation |

| Imidazolidin-4-one | Condensation with an aldehyde and an isocyanide |

| Diketopiperazine | Dimerization and cyclization |

Investigation of its Potential as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The development of novel chiral ligands is a central theme in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Chiral amino acids and their derivatives are a privileged class of starting materials for the synthesis of chiral ligands due to their ready availability in both enantiomeric forms. nih.gov

This compound, with its defined stereochemistry, can be readily transformed into a variety of potential chiral ligands. The secondary amine can be functionalized to introduce additional coordinating groups, such as phosphines, oxazolines, or other nitrogen-containing heterocycles. The resulting ligands could then be used to coordinate with transition metals to form chiral catalysts for a range of asymmetric transformations, including hydrogenation, alkylation, and carbon-carbon bond-forming reactions.

The use of chiral β-amino alcohols derived from amino acids as ligands in asymmetric transfer hydrogenation is a well-established strategy. mdpi.com For example, ruthenium complexes of chiral amino alcohols have been shown to be effective catalysts for the enantioselective reduction of ketones and imines. It is conceivable that a chiral amino alcohol derived from the reduction of the ester functionality of this compound could serve as an effective ligand in similar catalytic systems.

Moreover, the N-ethyl group can play a significant role in tuning the steric and electronic properties of the resulting ligand, which can have a profound impact on the enantioselectivity of the catalyzed reaction. While specific studies detailing the use of ligands derived directly from this compound are not abundant, the general principles of chiral ligand design and the successful application of analogous N-alkylated amino acid-derived ligands provide a strong rationale for its potential in this area.

The following table presents types of asymmetric reactions where chiral ligands derived from N-alkylated amino acids have shown promise.

| Asymmetric Reaction | Type of Chiral Ligand | Metal Catalyst |

| Hydrogenation | P,N-ligands | Rhodium, Iridium, Ruthenium |

| Alkylation | Schiff base ligands | Copper, Palladium |

| Aldol (B89426) Reaction | Oxazolidinone auxiliaries | Boron, Titanium |

| Michael Addition | Diamine-based ligands | Rhodium, Copper |

Contributions to the Synthesis of Specialized Chemical Tools and Materials (excluding specific clinically relevant compounds or products)

Beyond its role in the synthesis of discrete molecules, this compound and its derivatives have potential applications in the development of specialized chemical tools and functional materials. The chiral nature and the presence of reactive functional groups make it an interesting monomer for the synthesis of chiral polymers and other macromolecules.

Amino acid-based polymers have garnered significant interest for applications in areas such as drug delivery, chiral recognition, and sensor materials due to their biocompatibility and diverse functionality. rsc.org The N-ethyl group in a polymer derived from this compound could influence the polymer's secondary structure, solubility, and thermal properties. For instance, photoinduced living polymerization techniques have been used to prepare a library of amino acid-based polymers with controlled molecular weights and narrow molecular weight distributions from various N-acryloyl amino acid monomers. rsc.org

Furthermore, the chiral scaffold of this compound can be incorporated into the design of chiral stationary phases for chromatography, enabling the separation of enantiomers. The secondary amine provides a convenient handle for covalent attachment to a solid support, such as silica gel.

The development of specialized chemical probes and labeling agents is another area where this building block could find utility. The amino and ester groups can be selectively modified to introduce fluorophores, affinity tags, or cross-linking agents, creating tools for studying biological processes.

The table below outlines potential applications of this compound in the synthesis of specialized chemical tools and materials.

| Application Area | Type of Material/Tool | Key Feature from this compound |

| Polymer Chemistry | Chiral Polymers | Defined stereochemistry, tunable properties via N-ethyl group |

| Separation Science | Chiral Stationary Phases | Enantiomeric purity for chiral recognition |

| Chemical Biology | Chemical Probes | Functional handles for conjugation |

| Supramolecular Chemistry | Self-Assembling Systems | Chiral building block for ordered assemblies |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research Contexts

Application of High-Resolution Mass Spectrometry for Reaction Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "Methyl 2-(ethylamino)propanoate" and for assessing the purity of reaction products. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. This level of precision is critical in distinguishing the target compound from potential impurities or side products with very similar nominal masses.

In the context of synthesizing "this compound," HRMS can be employed to confirm the successful formation of the desired product by matching the experimentally measured mass to the theoretically calculated exact mass. For instance, the protonated molecule of "this compound" ([M+H]⁺) has a calculated exact mass that can be precisely verified by HRMS. Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

The purity of a sample of "this compound" can also be rigorously evaluated using HRMS. By analyzing the full mass spectrum, researchers can detect the presence of any unreacted starting materials, byproducts, or degradation products, even at trace levels. This is particularly important in mechanistic studies or when the compound is intended for use in subsequent reactions where impurities could interfere.

Table 1: Illustrative HRMS Data for "this compound"

| Ion | Calculated Exact Mass | Observed Mass | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 132.1019 | 132.1017 | -1.5 | C₆H₁₄NO₂ |

This table is for illustrative purposes; actual observed mass and mass error would be determined experimentally.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Derivatives and Mechanistic Pathways

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural elucidation of "this compound" and its derivatives. Both ¹H NMR and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of the molecule.

In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the different proton environments would be observed. For example, the methyl protons of the ester group would appear as a singlet, while the protons of the ethyl group and the methine proton on the chiral center would exhibit characteristic splitting patterns (e.g., triplets, quartets, and multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts of these signals are indicative of their electronic environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the ester, the chiral alpha-carbon, and the carbons of the ethyl and methyl groups can be assigned to fully characterize the molecule's structure.

Table 2: Predicted ¹H NMR Chemical Shifts for "this compound"

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (ester) | ~3.7 | Singlet |

| CH (α-carbon) | ~3.1 | Quartet |

| CH₂ (ethyl) | ~2.6 | Quartet |

| CH₃ (ethyl) | ~1.1 | Triplet |

| NH | Variable | Broad Singlet |

This table contains predicted values and may vary based on solvent and experimental conditions.

Utilization of Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification in Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in "this compound." IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups.

For "this compound," the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a weaker band around 3300-3500 cm⁻¹. C-H stretching and bending vibrations, as well as C-O and C-N stretching vibrations, would also be present in the fingerprint region of the spectrum.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in the IR spectrum, the C=O stretch is often weaker in the Raman spectrum. Conversely, non-polar bonds can give rise to strong Raman signals.

These techniques are particularly useful for real-time reaction monitoring. For example, during the synthesis of "this compound," the disappearance of the characteristic bands of the starting materials and the appearance of the bands corresponding to the product can be monitored by IR or Raman spectroscopy to track the progress of the reaction.

Table 3: Key IR Absorption Bands for "this compound"

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H | Stretch | 2850-3000 |

| C=O (ester) | Stretch | 1730-1750 |

| C-O | Stretch | 1000-1300 |

| C-N | Stretch | 1020-1250 |

This table provides general ranges for the expected absorption bands.

Chiral Chromatography (Gas Chromatography and High-Performance Liquid Chromatography) for Enantiomeric Purity Evaluation

Since "this compound" possesses a chiral center at the second carbon atom, it can exist as two enantiomers, (R)- and (S)-"this compound." Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to a separation of the enantiomers as they pass through the chromatographic column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee).

The choice between GC and HPLC depends on the volatility and thermal stability of the compound and its derivatives. For volatile compounds, chiral GC is often employed. For less volatile or thermally labile compounds, chiral HPLC is the preferred method. The selection of the appropriate chiral stationary phase is critical for achieving successful separation and is often determined through screening of various commercially available columns.

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemical Assignment

While chiral chromatography can determine the relative amounts of enantiomers present, it does not inherently reveal their absolute stereochemistry (i.e., whether the major enantiomer is R or S). X-ray crystallography of a suitable crystalline derivative of "this compound" is the definitive method for determining its absolute configuration.

This technique involves preparing a single crystal of a derivative of the enantiomerically pure compound, often by forming a salt with a known chiral acid or base. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the three-dimensional arrangement of atoms in the crystal lattice. This analysis provides the precise spatial arrangement of the substituents around the chiral center, allowing for the unambiguous assignment of the R or S configuration.

The determination of the absolute stereochemistry is crucial in fields such as asymmetric synthesis and medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemical configuration.

Computational Chemistry and Theoretical Investigations of Methyl 2 Ethylamino Propanoate

Quantum Chemical Calculations for Molecular Geometry, Electronic Structure, and Bonding Analysis

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules like Methyl 2-(ethylamino)propanoate. wavefun.com These computational methods allow for the determination of the molecule's three-dimensional arrangement of atoms, known as its molecular geometry. By solving the Schrödinger equation for the molecule's electrons, quantum chemistry can predict bond lengths, bond angles, and dihedral angles with high accuracy. This information is crucial for understanding the molecule's shape and how it might interact with other molecules.

Bonding analysis, another output of quantum chemical calculations, describes the nature of the chemical bonds within the molecule. It can differentiate between covalent and ionic character, identify regions of electron sharing, and quantify the strength of the bonds. This analysis provides a detailed picture of how the atoms in this compound are held together.

Reaction Pathway Modeling, Transition State Characterization, and Kinetic Parameter Prediction

Computational chemistry plays a vital role in understanding the chemical reactions involving this compound. Reaction pathway modeling allows researchers to map out the energetic landscape of a chemical transformation. researchgate.net This involves identifying the most likely route, or reaction mechanism, by which reactants are converted into products.

A key aspect of this modeling is the characterization of transition states. A transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products. By locating and characterizing the transition state, chemists can understand the energetic requirements of a reaction.

From the calculated energies of the reactants, transition state, and products, it is possible to predict important kinetic parameters. These include the activation energy, which is the minimum energy required for the reaction to occur, and the reaction rate constant. These theoretical predictions can be invaluable for optimizing reaction conditions and for understanding the factors that control the speed of a reaction. For instance, studies on the unimolecular decomposition of similar esters like methyl propanoate have utilized high-level ab initio calculations and RRKM/ME theory to determine phenomenological rate constants over a range of temperatures and pressures. researchgate.net

In-depth Conformational Analysis and Mapping of Potential Energy Surfaces

Molecules are not static entities; they can rotate around their single bonds, leading to different spatial arrangements called conformations. libretexts.org Conformational analysis is the study of these different conformations and their relative energies. libretexts.org For a molecule like this compound, with several rotatable bonds, there can be numerous possible conformations.

Computational methods are used to perform an in-depth conformational analysis by systematically rotating the bonds and calculating the energy of each resulting conformation. youtube.com This process generates a potential energy surface (PES), which is a multi-dimensional map that shows how the energy of the molecule changes with its geometry. libretexts.orgyoutube.com

By analyzing the PES, chemists can identify the most stable conformations, which correspond to the energy minima on the surface. They can also identify higher-energy conformations and the energy barriers between them. This information is crucial for understanding the flexibility of the molecule and which shapes it is most likely to adopt under different conditions. The stability of different conformers is influenced by factors like steric hindrance and torsional strain. libretexts.org

Theoretical Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. aps.org This synergy between theory and experiment is a cornerstone of modern chemical research.

One of the most common applications is the prediction of infrared (IR) spectra. cheminfo.orgdocbrown.infoarxiv.org Theoretical calculations can determine the vibrational frequencies of the bonds within this compound. researchgate.net These frequencies correspond to the peaks observed in an experimental IR spectrum, allowing for the assignment of specific peaks to particular vibrational modes, such as C=O stretching or N-H bending.

The ability to accurately predict spectra is not only useful for structure verification but can also aid in the interpretation of complex experimental data and even guide the design of new experiments. Machine learning techniques are also emerging as powerful tools to predict IR spectra with high accuracy and computational efficiency. arxiv.orgnih.gov

Molecular Dynamics Simulations for Investigating Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, real-world chemistry usually occurs in solution. Molecular dynamics (MD) simulations are a computational technique used to study the behavior of molecules over time, taking into account the effects of the surrounding environment, such as a solvent. mdpi.comnih.gov

In an MD simulation of this compound in a solvent, the interactions between the solute molecule and the solvent molecules are explicitly modeled. nih.gov This allows researchers to investigate how the solvent influences the conformation and dynamics of the molecule. For example, the presence of a polar solvent might stabilize certain conformations of this compound over others.

Furthermore, MD simulations provide detailed insights into the intermolecular interactions between this compound and other molecules, including solvent molecules or other solute molecules. nih.gov These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is crucial for predicting the solubility, reactivity, and biological activity of the compound.

Future Research Trajectories and Emerging Opportunities

Integration of Green Chemistry Principles in Methyl 2-(ethylamino)propanoate Synthesis

The synthesis of this compound is an ideal candidate for the application of green chemistry principles, which aim to reduce the environmental impact of chemical processes. acs.orgnih.gov Future research will focus on redesigning synthetic routes to be more sustainable and efficient.

Key principles of green chemistry, as defined by Anastas and Warner, that are particularly relevant include waste prevention, maximizing atom economy, and the use of safer solvents and catalysts. acs.orgyoutube.com Traditional methods for N-alkylation often involve stoichiometric reagents and protecting groups, which generate significant waste and have low atom economy. nih.govnih.gov For instance, the use of alkyl halides can lead to the formation of unwanted salt by-products. nih.gov

Future synthetic strategies will likely prioritize "borrowing hydrogen" or "hydrogen autotransfer" methodologies. These ruthenium- or iron-catalyzed reactions use alcohols, which are often derivable from renewable resources, as alkylating agents, with water being the only by-product. nih.govnih.govresearchgate.net This approach is highly atom-economical and avoids the use of hazardous alkylating agents. nih.gov Another green approach is the reduction of derivatives by avoiding unnecessary protecting groups, a feat often achievable through the high specificity of enzymatic catalysts. acs.orgnih.gov The selection of solvents is also critical, as they constitute a large portion of the mass in a typical chemical operation. skpharmteco.com Research will focus on replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives. skpharmteco.com

Table 1: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing one-pot, multi-step reactions to minimize separation and purification steps. nih.gov | Reduced E-factor (kg waste/kg product), lower disposal costs. |

| Atom Economy | Employing catalytic "borrowing hydrogen" methods using ethanol (B145695) as the ethyl source. acs.orgnih.gov | Maximizes incorporation of reactant atoms into the final product, producing only water as a byproduct. |

| Use of Safer Solvents & Auxiliaries | Replacing traditional volatile organic compounds (VOCs) with benign alternatives like water, supercritical CO2, or bio-based solvents. skpharmteco.comresearchgate.net | Reduced environmental impact and improved worker safety. |

| Catalysis | Utilizing recyclable heterogeneous catalysts or highly specific enzymes instead of stoichiometric reagents. youtube.com | Increased reaction efficiency, reduced waste, and potential for catalyst reuse. |

| Reduce Derivatives | Using enzymes that react specifically at the target site, avoiding the need for protecting and deprotecting steps. acs.orgnih.gov | Fewer reaction steps, less waste, and increased overall yield. |

Exploration of Continuous Flow Chemistry and Microreactor Technologies for Enhanced Efficiency

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. mt.comeuropa.eu The synthesis of this compound can be greatly enhanced by transitioning to flow-based systems, particularly those incorporating microreactor technology. researchgate.netnih.gov

Microreactors, with their high surface-area-to-volume ratio, enable superior control over reaction parameters such as temperature, pressure, and mixing. europa.eunih.gov This precise control is crucial for managing highly exothermic reactions, which can be a concern in alkylation processes, thereby improving safety and product selectivity. mt.comeuropa.eu The rapid mass and heat transfer within microchannels can accelerate reaction rates and improve yields, while the small reactor volume minimizes the amount of hazardous material present at any given time. nih.govrsc.org

Future research will involve designing and optimizing flow reactor setups for the continuous synthesis of this compound. This includes the integration of in-line purification and analysis tools, which can provide real-time monitoring and feedback control, leading to consistently high-purity products. mt.com Furthermore, the "numbering-up" or parallelization of microreactors offers a straightforward path to scaling up production without the challenges often encountered when scaling up batch reactors. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots. | Excellent, precise temperature control. europa.eu |

| Mass Transfer & Mixing | Often inefficient and variable. | Rapid and highly efficient due to small channel dimensions. nih.govrsc.org |

| Safety | Higher risk due to large volumes of reagents. europa.eu | Inherently safer with small internal volumes. mt.comrsc.org |

| Scalability | Challenging, often requires re-optimization. | Simpler scale-up through "numbering-up" (running systems in parallel). nih.gov |

| Process Control | Difficult to maintain steady-state. | Precise control over residence time, stoichiometry, and reaction conditions. rsc.org |

Development of Novel Bio-inspired Synthetic Routes and Enzymatic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. The development of novel enzymes and bio-inspired pathways for the production of N-alkylated amino acid esters is a rapidly advancing field. nih.govnih.gov

Enzymes such as imine reductases (IREDs) and lipases are particularly promising for the synthesis of this compound. nih.govnih.gov IREDs can catalyze the asymmetric reductive amination of a keto-ester precursor (ethyl pyruvate) with ethylamine (B1201723), offering a direct route to the chiral product with high enantioselectivity under mild conditions. nih.gov Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), can catalyze the aminolysis of esters, providing another gentle and effective method for forming the amide-like N-C bond. nih.gov

Future research will focus on enzyme discovery through metagenomic screening and protein engineering to develop biocatalysts with enhanced activity, stability, and specificity for this particular transformation. nih.govnih.gov The use of whole-cell biocatalysts or multi-enzyme cascades in one-pot syntheses could further streamline the process, eliminating the need for costly purification of individual enzymes. rsc.org These bio-inspired routes not only align with green chemistry principles but also provide access to enantiomerically pure compounds that are often challenging to obtain through conventional chemistry. nih.govmdpi.com

Discovery of Unprecedented Reactivity and Transformations of this compound

Beyond its synthesis, future research will explore the untapped potential of this compound as a versatile chemical building block. Its structure, featuring a secondary amine, an ester, and a chiral center, provides multiple points for diversification and incorporation into more complex molecules. chimia.ch

One major area of exploration is in peptidomimetic and peptide drug discovery. N-alkylation of amino acids is a known strategy to enhance the pharmacokinetic properties of peptides, such as metabolic stability and membrane permeability. nih.govresearchgate.net this compound can be used as a monomer in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties. researchgate.net

Furthermore, the reactivity of the α-imino ester intermediates, which can be formed from N-substituted amino esters, opens up a wide range of synthetic possibilities, including cycloadditions and Mannich-type reactions. acs.org Research into novel catalytic systems could uncover unprecedented transformations, for example, using the compound as a precursor in palladium-catalyzed asymmetric allylic amination to create more complex chiral amino esters or in Bi(V)-mediated arylations to construct quaternary amino acid centers. organic-chemistry.orgnih.govacs.org The goal is to move beyond simple derivatization and use this compound as a key component in the modular synthesis of new functional molecules. acs.org

Implementation in Automated Synthesis Platforms and High-Throughput Experimentation

The optimization of synthetic routes and the discovery of new applications can be dramatically accelerated through automation and high-throughput experimentation (HTE). acs.org Automated synthesis platforms allow for the rapid, parallel execution of numerous reactions, making them ideal for screening catalysts, solvents, and reaction conditions to find the optimal parameters for producing this compound. chimia.chnih.gov

HTE workflows, inspired by techniques used in pharmaceutical development, can be employed to explore the reactivity of this compound with a wide array of reactants. acs.orgnih.gov By combining the target molecule with diverse building blocks in a multi-well plate format, vast chemical libraries can be generated and screened for desired properties. This approach is particularly valuable for discovering new bioactive compounds or materials. chimia.chresearchgate.net

Future research will involve integrating automated synthesis with artificial intelligence (AI) and machine learning algorithms. creative-peptides.com These systems can analyze data from HTE screens to predict reaction outcomes, propose new reaction conditions, and guide the discovery of novel molecules and transformations, creating a closed loop of design, synthesis, and analysis that will significantly accelerate the pace of innovation. acs.orgcreative-peptides.com

Compound Reference Table

Q & A

Q. What in silico models are available to predict the environmental impact and degradation products of this compound?

- Methodological Answer : Use the EPA EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN model). QSAR models predict hydrolysis products (e.g., propanoic acid derivatives) under varying pH conditions. Validate with experimental data from OECD 301F tests .

Notes

- Ethical Compliance : Ensure all biological studies adhere to institutional guidelines for human/animal research (refer to for protocols).

- Data Reproducibility : Cross-validate findings using orthogonal methods (e.g., NMR + MS) to address spectral ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.